molecular formula C21H19N3O2S3 B3205416 5-(benzylsulfanyl)-3-(4-ethoxyphenyl)-6-methyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one CAS No. 1040644-74-3

5-(benzylsulfanyl)-3-(4-ethoxyphenyl)-6-methyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

Cat. No.: B3205416
CAS No.: 1040644-74-3
M. Wt: 441.6 g/mol
InChI Key: COXXVIFUVWKRPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(benzylsulfanyl)-3-(4-ethoxyphenyl)-6-methyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is a complex organic compound belonging to the thiazolopyrimidine class This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with various substituents such as benzylsulfanyl, ethoxyphenyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzylsulfanyl)-3-(4-ethoxyphenyl)-6-methyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. One common method involves the condensation of 4-ethoxybenzaldehyde with thiourea to form an intermediate, which is then cyclized with 2-bromoacetophenone to yield the thiazolopyrimidine core. Subsequent functionalization with benzyl chloride and methyl iodide under basic conditions introduces the benzylsulfanyl and methyl groups, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(benzylsulfanyl)-3-(4-ethoxyphenyl)-6-methyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Benzyl chloride, methyl iodide, under basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted thiazolopyrimidines.

Scientific Research Applications

5-(benzylsulfanyl)-3-(4-ethoxyphenyl)-6-methyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and proteases.

    Medicine: Explored for its anticancer properties, with studies showing its ability to inhibit the growth of cancer cells.

    Industry: Utilized in the development of novel materials, such as organic semiconductors and photocatalysts.

Mechanism of Action

The mechanism of action of 5-(benzylsulfanyl)-3-(4-ethoxyphenyl)-6-methyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiazolopyrimidine core allows it to bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to effects such as apoptosis in cancer cells. The benzylsulfanyl and ethoxyphenyl groups enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[4,5-d]pyrimidin-7-ones: Compounds with similar core structures but different substituents.

    Benzylsulfanyl derivatives: Compounds with benzylsulfanyl groups attached to different core structures.

    Ethoxyphenyl derivatives: Compounds with ethoxyphenyl groups attached to various core structures.

Uniqueness

5-(benzylsulfanyl)-3-(4-ethoxyphenyl)-6-methyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is unique due to its combination of substituents, which confer distinct chemical reactivity and biological activity. The presence of both benzylsulfanyl and ethoxyphenyl groups enhances its potential as a versatile compound in various applications, distinguishing it from other thiazolopyrimidine derivatives.

Properties

IUPAC Name

5-benzylsulfanyl-3-(4-ethoxyphenyl)-6-methyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S3/c1-3-26-16-11-9-15(10-12-16)24-18-17(29-21(24)27)19(25)23(2)20(22-18)28-13-14-7-5-4-6-8-14/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COXXVIFUVWKRPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C(=N3)SCC4=CC=CC=C4)C)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(benzylsulfanyl)-3-(4-ethoxyphenyl)-6-methyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Reactant of Route 2
Reactant of Route 2
5-(benzylsulfanyl)-3-(4-ethoxyphenyl)-6-methyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Reactant of Route 3
Reactant of Route 3
5-(benzylsulfanyl)-3-(4-ethoxyphenyl)-6-methyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Reactant of Route 4
Reactant of Route 4
5-(benzylsulfanyl)-3-(4-ethoxyphenyl)-6-methyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Reactant of Route 5
5-(benzylsulfanyl)-3-(4-ethoxyphenyl)-6-methyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Reactant of Route 6
5-(benzylsulfanyl)-3-(4-ethoxyphenyl)-6-methyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.